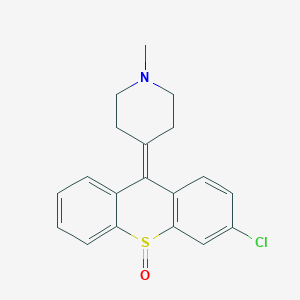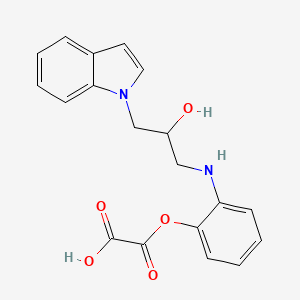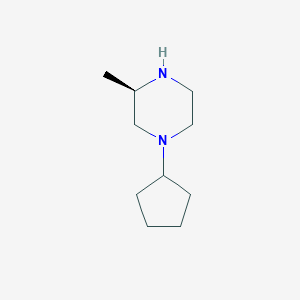
2,4,6-Tris(4-methoxyphenyl)pyrylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(4-methoxyphenyl)pyrylium is a chemical compound known for its unique structure and properties. It is a member of the pyrylium family, characterized by a six-membered ring containing an oxygen atom. The compound is often used in various chemical reactions due to its ability to act as a catalyst and its photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-methoxyphenyl)pyrylium typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the pyrylium ring. The final product is often isolated as a tetrafluoroborate salt to enhance its stability .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(4-methoxyphenyl)pyrylium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydropyrylium derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include oxides, dihydropyrylium derivatives, and substituted pyrylium compounds .
Scientific Research Applications
2,4,6-Tris(4-methoxyphenyl)pyrylium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-methoxyphenyl)pyrylium involves its ability to absorb light and undergo photo-induced electron transfer. This property makes it an effective catalyst in photochemical reactions. The compound interacts with molecular targets through electron transfer, leading to the formation of reactive intermediates that drive the chemical reactions .
Comparison with Similar Compounds
- 2,4,6-Triphenylpyrylium
- 2,4,6-Tri(4-fluorophenyl)pyrylium
- 2,4,6-Tri(p-tolyl)pyrylium
Comparison: 2,4,6-Tris(4-methoxyphenyl)pyrylium is unique due to its methoxy groups, which enhance its photochemical properties and stability. Compared to 2,4,6-Triphenylpyrylium, it has better solubility and reactivity in certain reactions. The presence of methoxy groups also makes it more effective as a photosensitizer compared to its fluorinated and tolyl counterparts .
Properties
Molecular Formula |
C26H23O4+ |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2,4,6-tris(4-methoxyphenyl)pyrylium |
InChI |
InChI=1S/C26H23O4/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20/h4-17H,1-3H3/q+1 |
InChI Key |
CAVOMBYQSRVLNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
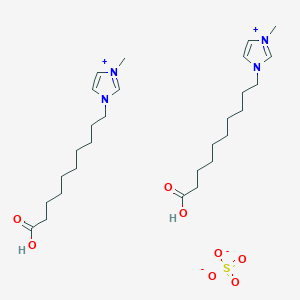
![1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12815923.png)
![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)
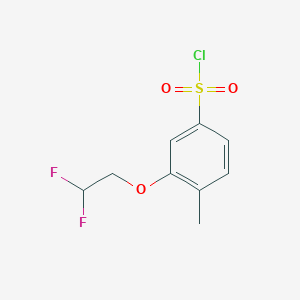

![2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12815937.png)
![(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12815951.png)
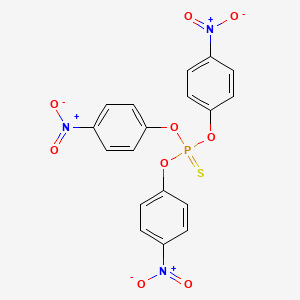
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol](/img/structure/B12815964.png)
